1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a piperidin-4-yl group, a urea group, and a chlorobenzyl group . These groups are common in medicinal chemistry and could potentially contribute to biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without specific information or an experimental study, it’s difficult to predict the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .Scientific Research Applications
- Application : BT-AC serves as a novel and effective fluorescent probe specifically for Cys detection. When exposed to Cys, BT-AC undergoes a remarkable 4725-fold fluorescence enhancement with a large Stokes shift (135 nm). Its low detection limit (32.6 nM) makes it suitable for practical use .
- Role of BT-AC : Designed as a neuronal nitric oxide inhibitor, BT-AC (specifically, benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide) contributes to research in neurobiology and drug development .
- Metal Complexes : BT-AC derivatives have been synthesized and characterized in coordination chemistry. For instance, reactions with titanium and zirconium compounds yield interesting complexes .
Fluorescent Probe for Cysteine Sensing
Neuronal Nitric Oxide Inhibition
Coordination Chemistry and Polymerization
Mechanism of Action
properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4OS/c22-17-7-5-15(6-8-17)13-23-20(27)24-14-16-9-11-26(12-10-16)21-25-18-3-1-2-4-19(18)28-21/h1-8,16H,9-14H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDOYNZSZKHZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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